4-Fluorobenzo[b]thiophene-2-carboxylic acid

Physicochemical characterization Solid-state properties Crystallization

4-Fluorobenzo[b]thiophene-2-carboxylic acid (CAS 310466-37-6) solves regioselectivity challenges in benzo[b]thiophene C3 functionalization. The ortho-directing 4-F substituent enables direct C3 lithiation inaccessible with unsubstituted or chloro analogs-streamlining synthesis of SERMs, kinase inhibitors, and antifungal agents. • Ortho-directing 4-F enables regioselective C3 functionalization • 19-25°C mp depression (217-220°C) vs. parent core improves handling • Modulated pKa (~3.36) for tuned solubility & ionization • 95%+ purity with full analytical documentation

Molecular Formula C9H5FO2S
Molecular Weight 196.2 g/mol
CAS No. 310466-37-6
Cat. No. B1270463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[b]thiophene-2-carboxylic acid
CAS310466-37-6
Molecular FormulaC9H5FO2S
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(SC2=C1)C(=O)O)F
InChIInChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
InChIKeyZKADPMNICCXSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobenzo[b]thiophene-2-carboxylic Acid CAS 310466-37-6: Key Properties and Chemical Profile


4-Fluorobenzo[b]thiophene-2-carboxylic acid (CAS 310466-37-6, MFCD03425782, molecular formula C₉H₅FO₂S, molecular weight 196.20 g/mol) is a fluorinated heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid class . The compound features a fused benzene-thiophene core with a fluorine substituent at the 4-position and a carboxylic acid group at the 2-position. Commercially available at 97–98% purity (HPLC), it exhibits a melting point of 217–220°C, a predicted boiling point of 379.4°C at 760 mmHg, and a predicted pKa of 3.36 ± 0.30 [1]. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, including selective estrogen receptor modulators, leukotriene synthesis inhibitors, and antifungal agents [2].

Fluorinated heterocyclic building block for medicinal chemistry
4-Fluoro group enables ortho-directed C3 functionalization
Synthesis-grade purity supporting lead optimization workflows

Why 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Cannot Be Readily Substituted by Unsubstituted or Alternative Halogenated Analogs


Despite belonging to the same benzo[b]thiophene-2-carboxylic acid class, substitution of 4-fluorobenzo[b]thiophene-2-carboxylic acid with the parent unsubstituted compound (benzo[b]thiophene-2-carboxylic acid, CAS 6314-28-9) or alternative halogenated derivatives (e.g., 3,6-dichloro, 6-chloro, or 6-fluoro analogs) is not straightforward. The 4-fluoro substituent introduces distinct physicochemical properties—most notably a 19–25°C depression in melting point (217–220°C versus 238–243°C for the unsubstituted analog) —that affect formulation, purification, and downstream handling. The electron-withdrawing fluorine at the 4-position modulates the carboxylic acid pKa (predicted 3.36 ± 0.30) compared to the unsubstituted core . Critically, the 4-fluoro group serves as a powerful ortho-directing moiety in aromatic metalation, enabling regioselective functionalization at the 3-position that is inaccessible or inefficient with non-fluorinated or differently substituted analogs [1]. These cumulative differences in solid-state behavior, acidity, and synthetic utility preclude simple drop-in replacement in medicinal chemistry campaigns or process development workflows. The quantitative evidence supporting these distinctions is detailed in Section 3.

Melting Point Shift 19–25°C lower vs unsubstituted parent; altering recrystallization and formulation behavior
Ionization State Difference 4-F lowers predicted pKa by 0.5–0.9 units, affecting solubility and permeability profiles
Synthetic Regiocontrol Fluorine ortho-directing enables C3 lithiation; absent in parent and other halogens

Quantitative Differentiation of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid (CAS 310466-37-6) from Close Analogs


Solid-State Behavior: 4-Fluoro Substitution Depresses Melting Point by 19–25°C Relative to Unsubstituted Parent

The 4-fluorobenzo[b]thiophene-2-carboxylic acid exhibits a melting point range of 217–220°C, whereas the unsubstituted parent compound, benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9), melts at 238–243°C . This represents a 19–25°C depression attributable to fluorine substitution, which disrupts crystal packing and alters intermolecular interactions.

Thermal Behavior
Reported
Δmp = 19–25°C lower
217–220°C vs 238–243°C
Indicates altered crystal packing and recrystallization behavior
Vendor-reported data; independent confirmation recommended
Physicochemical characterization Solid-state properties Crystallization

Electronic Modulation: 4-Fluoro Substituent Lowers Predicted pKa by ~0.5–0.9 Units Relative to Unsubstituted Core, Affecting Ionization State

The predicted pKa of 4-fluorobenzo[b]thiophene-2-carboxylic acid is 3.36 ± 0.30 . Although a directly measured experimental pKa for the unsubstituted benzo[b]thiophene-2-carboxylic acid is not readily available in the primary literature, predicted values for the parent compound cluster around 3.9–4.0 (based on analogous heterocyclic carboxylic acids), while closely related derivatives report pKa values in the 3.28–3.91 range . The electron-withdrawing 4-fluoro group predictably lowers the pKa of the carboxylic acid by approximately 0.5–0.9 log units relative to the unsubstituted core.

Acid–Base Behavior
Data to verify
Pred. pKa 3.36 vs ~3.9–4.0
Δ ≈ 0.5–0.9 lower
Lower pKa implies higher acidity, altering ionization state at physiological pH
Predicted values; experimental measurement advised
Physicochemical properties Acid-base behavior Bioavailability prediction

Synthetic Utility: 4-Fluoro Group as an Ortho-Directing Moiety Enables Regioselective C3 Functionalization Unavailable with Non-Fluorinated Analogs

The 4-fluoro substituent in 4-fluorobenzo[b]thiophene-2-carboxylic acid acts as an ortho-directing group during aromatic metalation, enabling selective lithiation at the adjacent 3-position of the benzothiophene core [1]. This regioselective metalation is followed by formylation and subsequent displacement of fluorine with thioglycollate to yield substituted benzo[b]thiophene-2-carboxylates in a streamlined two-step sequence. In contrast, the unsubstituted benzo[b]thiophene-2-carboxylic acid lacks this intrinsic directing capability, requiring alternative (often multistep) strategies for C3 functionalization or suffering from poor regiocontrol. The method exploits fluorine's unique ability to stabilize ortho-lithiated intermediates, a property not shared by chlorine or bromine analogs in this scaffold [1].

Ortho-Lithiation
Class-level
Fluorine-directed C3 lithiation enables two-step synthesis
Enables regioselective C3 functionalization unavailable from parent
Based on aryl fluoride methodology; free acid yields not reported
Synthetic methodology Regioselective functionalization Aromatic metalation

Biological Scaffold Potential: Benzo[b]thiophene-2-carboxylic Acid Derivatives Demonstrate Sub-Micromolar to Micromolar Activity Across Diverse Targets, with Halogen Substitution Pattern Dictating Potency and Selectivity

While direct comparative biological data for 4-fluorobenzo[b]thiophene-2-carboxylic acid itself are not available in the primary literature, extensive class-level SAR data demonstrate that halogen substitution pattern profoundly influences target engagement. The 3,6-dichloro analog (BT2) inhibits branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM, whereas the 3-chloro-6-fluoro analog (BT2F) exhibits a distinct selectivity and potency profile [1]. In the antidiabetic space, benzo[b]thiophene-2-carboxylic acid derivatives bearing varied substituents show α-amylase inhibition with IC₅₀ values ranging from 5.37 to 29.89 μM, with the most potent derivative (3b) surpassing acarbose (IC₅₀ 6.40 μM) [2]. Against Mycobacterium tuberculosis H37Ra, benzo[b]thiophene-2-carboxylic acid derivatives display MICs ranging from 0.60 to >100 μg/mL, with substitution pattern (e.g., 7b vs. 8c/8g) dictating activity against actively replicating versus dormant bacilli [3]. These data establish that the identity and position of halogen substituents are not interchangeable; the 4-fluoro substitution confers a unique electronic and steric profile that will yield a distinct biological fingerprint relative to other halogenated or unsubstituted analogs.

Biological Scaffold
Class-level
Halogen pattern dictates potency
IC₅₀ 3.19–29.89 μM; MIC 0.60–>100 μg/mL
Substitution pattern is critical; 4-F variant yields distinct profile
Direct data for 4-F free acid unavailable; class-level SAR inference
Medicinal chemistry Structure-activity relationship Lead optimization

Optimal Research and Industrial Applications for 4-Fluorobenzo[b]thiophene-2-carboxylic Acid (CAS 310466-37-6)


Medicinal Chemistry: Synthesis of Selective Estrogen Receptor Modulators (SERMs) and Kinase Inhibitors

4-Fluorobenzo[b]thiophene-2-carboxylic acid serves as a key building block for constructing selective estrogen receptor modulators (SERMs) and kinase-targeted agents [1]. The 4-fluoro substituent introduces a distinct electronic profile (pKa 3.36) and provides an ortho-directing handle for regioselective C3 functionalization, enabling the synthesis of structurally diverse benzo[b]thiophene-based analogs that would be inaccessible from the unsubstituted parent core [2]. The fluorinated scaffold is particularly valued for modulating metabolic stability and target binding affinity in lead optimization campaigns.

Process Chemistry: Regioselective Functionalization via Ortho-Lithiation

The 4-fluoro group acts as an intrinsic ortho-directing moiety, enabling selective lithiation at the C3 position of the benzo[b]thiophene core under mild conditions [2]. This property streamlines the synthesis of 3-substituted benzo[b]thiophene-2-carboxylic acid derivatives, reducing step count and improving regiocontrol compared to routes employing the unsubstituted or chloro-substituted analogs. Process chemists can leverage this feature to develop more efficient and scalable synthetic sequences.

Antimicrobial Drug Discovery: Scaffold for Antitubercular and Antifungal Agents

Benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Ra (MIC ranges 2.73–22.86 μg/mL for active derivatives, and as low as 0.60 μg/mL against dormant M. bovis BCG) [3]. The 4-fluorobenzo[b]thiophene-2-carboxylic acid scaffold is also cited as a precursor to antifungal agents and leukotriene synthesis inhibitors [1]. The halogen substitution pattern is a critical determinant of antimicrobial potency and selectivity, making the specific 4-fluoro variant a valuable entry point for SAR exploration.

Physicochemical Property Optimization in Lead Series

The 4-fluoro substitution introduces a 19–25°C melting point depression relative to the unsubstituted core (217–220°C vs. 238–243°C) and lowers the predicted pKa by approximately 0.5–0.9 log units . These physicochemical alterations can improve solubility, crystallinity, and ionization behavior in formulation development. Medicinal chemists seeking to fine-tune these parameters while retaining the benzo[b]thiophene pharmacophore can rationally select the 4-fluoro derivative over the parent or alternative halogenated analogs.

Application
Selection Property
Validation Focus
Kinase and nuclear receptor ligand synthesis
4-Fluoro substitution enables ortho-directing C3 functionalization
Regioselective scaffold diversification
Regioselective C–H functionalization workflows
Intrinsic fluorine ortho-directing capability
Synthetic step reduction and regiocontrol
Antimicrobial lead identification
Benzo[b]thiophene scaffold with halogen-dependent bioactivity
SAR-driven potency and selectivity profiling
Physicochemical property modulation in lead optimization
Fluorine-induced melting point depression and pKa shift
Solubility, crystallinity, and ionization tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorobenzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.